molecular formula C41H26N4O11 B12772017 1,3-Diisocyanato-2-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene CAS No. 152187-64-9

1,3-Diisocyanato-2-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene

Cat. No.: B12772017
CAS No.: 152187-64-9
M. Wt: 750.7 g/mol
InChI Key: FDKNWAHZPDJNBI-UHFFFAOYSA-N
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Description

1,3-Diisocyanato-2-methylbenzene; 5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione; 5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene is a complex organic compound with multiple functional groups, including isocyanate and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diisocyanato-2-methylbenzene typically involves the reaction of 2-methyl-1,3-diaminobenzene with phosgene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is purified through distillation or recrystallization to obtain the desired compound in high purity .

For the synthesis of 5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione, a multi-step process is employed. This involves the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation to introduce the carbonyl groups. The final product is isolated through chromatography or crystallization techniques .

The preparation of 5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene involves the reaction of cyclohexa-2,4-dien-1-ylmethylamine with phosgene. The reaction is conducted at low temperatures to control the formation of the isocyanate groups. The product is purified using distillation or recrystallization .

Industrial Production Methods

Industrial production of these compounds typically involves large-scale reactions in batch or continuous flow reactors. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Purification processes, including distillation, crystallization, and chromatography, are optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Diisocyanato-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and alkyl halides are employed for nucleophilic substitution reactions.

Major Products

    Oxidation: Urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, these compounds are used as intermediates in the synthesis of polymers, resins, and other complex organic molecules. They serve as building blocks for the development of new materials with unique properties.

Biology

In biological research, these compounds are studied for their potential as enzyme inhibitors and probes for studying biochemical pathways. Their ability to interact with specific proteins makes them valuable tools in molecular biology.

Medicine

In medicine, these compounds are investigated for their potential therapeutic applications, including as anticancer agents and drug delivery systems. Their unique chemical structure allows for targeted interactions with biological molecules.

Industry

In industry, these compounds are used in the production of coatings, adhesives, and sealants. Their reactivity and stability make them suitable for various industrial applications.

Mechanism of Action

The mechanism of action of these compounds involves their interaction with specific molecular targets, such as enzymes and receptors. The isocyanate groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The benzofuran moieties can interact with aromatic residues in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diisocyanato-1-methylbenzene: Similar in structure but differs in the position of the isocyanate groups.

    1,3-Diisocyanato-2,4-dimethylbenzene: Contains additional methyl groups on the benzene ring.

    5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione: Similar benzofuran structure but lacks isocyanate groups.

Uniqueness

The uniqueness of 1,3-Diisocyanato-2-methylbenzene; 5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione; 5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene lies in its combination of isocyanate and benzofuran moieties. This unique structure imparts distinct reactivity and binding properties, making it valuable for various applications in research and industry.

Properties

CAS No.

152187-64-9

Molecular Formula

C41H26N4O11

Molecular Weight

750.7 g/mol

IUPAC Name

1,3-diisocyanato-2-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene

InChI

InChI=1S/C17H6O7.C15H14N2O2.C9H6N2O2/c18-13(7-1-3-9-11(5-7)16(21)23-14(9)19)8-2-4-10-12(6-8)17(22)24-15(10)20;18-12-16-14(7-3-1-4-8-14)11-15(17-13-19)9-5-2-6-10-15;1-7-8(10-5-12)3-2-4-9(7)11-6-13/h1-6H;1-7,9H,8,10-11H2;2-4H,1H3

InChI Key

FDKNWAHZPDJNBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N=C=O)N=C=O.C1C=CC=CC1(CC2(CC=CC=C2)N=C=O)N=C=O.C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O

Related CAS

152187-64-9

Origin of Product

United States

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